Bis(2-cyclohexylethyl)stannanone
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Overview
Description
Bis(2-cyclohexylethyl)stannanone is an organotin compound characterized by the presence of two cyclohexylethyl groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylethyl)stannanone typically involves the reaction of cyclohexylethyl halides with tin-based reagents. One common method includes the use of stannane derivatives in the presence of a catalyst to facilitate the formation of the desired organotin compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyclohexylethyl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The cyclohexylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Bis(2-cyclohexylethyl)stannanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing functional groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which Bis(2-cyclohexylethyl)stannanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(2-cyclohexylethyl)stannanone include other organotin compounds such as:
Stannane derivatives: Compounds with different alkyl or aryl groups attached to the tin atom.
Phosphastannenes: Compounds containing both tin and phosphorus atoms.
Uniqueness
This compound is unique due to its specific cyclohexylethyl groups, which impart distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
106326-94-7 |
---|---|
Molecular Formula |
C16H30OSn |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
bis(2-cyclohexylethyl)-oxotin |
InChI |
InChI=1S/2C8H15.O.Sn/c2*1-2-8-6-4-3-5-7-8;;/h2*8H,1-7H2;; |
InChI Key |
NDCBBQMXFMKYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC[Sn](=O)CCC2CCCCC2 |
Origin of Product |
United States |
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